2,5-Dihydroxy-1,4-benzenediacetic acid
Overview
Description
2,5-Dihydroxy-1,4-benzenediacetic acid is an organic compound with the molecular formula C10H10O6. It is characterized by the presence of two hydroxyl groups and two carboxyl groups attached to a benzene ring.
Mechanism of Action
Mode of Action
The compound is synthesized by reacting tyrosine with carboxylate ions . It’s suggested that the carboxyl groups from the compound can cap the Zn 2+ -terminated (001) plane of ZnO via bidentate coordination mode .
Result of Action
It’s known that the compound shows luminescence properties , which could have potential applications in various fields.
Biochemical Analysis
Biochemical Properties
2,5-Dihydroxy-1,4-benzenediacetic acid plays a crucial role in biochemical reactions. It can act as both a nucleophile and an electrophile, making it versatile in various enzymatic reactions . This compound interacts with enzymes such as laccase, which catalyzes the derivatization of antibiotics with sulfonamide or sulfone structures . Additionally, this compound is used to study the mechanism of action of enzymes, investigate the effects of drugs and dyes on biochemical and physiological processes, and study the structure and function of proteins .
Cellular Effects
This compound influences various cellular processes. It has been employed to study the effects of drugs and dyes on cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to act as a substrate for enzymatic reactions allows researchers to explore its impact on different cell types and their metabolic activities .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules. It can bind to enzymes and proteins, influencing their activity and function . The compound’s ability to act as a nucleophile or electrophile allows it to participate in various biochemical reactions, including enzyme inhibition or activation and changes in gene expression . These interactions are crucial for understanding the compound’s role in biochemical and physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies . Long-term effects on cellular function have been observed, highlighting the need for careful monitoring of its stability and potential degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is important for determining the compound’s bioavailability and effectiveness in various applications.
Subcellular Localization
This compound’s subcellular localization influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dihydroxy-1,4-benzenediacetic acid can be synthesized through several methods. One common approach involves the reaction of tyrosine with carboxylate ions . Another method includes the synthesis from 1,4-benzenediacetic acid, 2,5-bis(acetyloxy)- . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-1,4-benzenediacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce ethers or esters .
Scientific Research Applications
2,5-Dihydroxy-1,4-benzenediacetic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dihydroxyterephthalic acid
- Diethyl 2,5-dihydroxyterephthalate
- 2-Hydroxyterephthalic acid
- 2,5-Dimercaptoterephthalic acid
- Terephthalic acid
Uniqueness
2,5-Dihydroxy-1,4-benzenediacetic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups on the benzene ring. This structure imparts distinct chemical properties, making it suitable for specialized applications in research and industry. Its ability to form intramolecular hydrogen bonds and participate in diverse chemical reactions further distinguishes it from similar compounds .
Properties
IUPAC Name |
2-[4-(carboxymethyl)-2,5-dihydroxyphenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c11-7-1-5(3-9(13)14)8(12)2-6(7)4-10(15)16/h1-2,11-12H,3-4H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLKERLHVBEZIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)CC(=O)O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203368 | |
Record name | 2,5-Dihydroxy-p-benzenediacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5488-16-4 | |
Record name | 2,5-Dihydroxy-1,4-benzenediacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5488-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dihydroxy-p-benzenediacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005488164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5488-16-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dihydroxy-p-benzenediacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydroxy-p-benzenediacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the coordination chemistry of 2,5-Dihydroxy-p-benzenediacetic acid?
A1: 2,5-Dihydroxy-p-benzenediacetic acid can act as a ligand in coordination polymers with transition metals. A study demonstrated the solvothermal synthesis of 1D and 2D coordination polymers using this compound with cobalt(II) and nickel(II) ions. [] This suggests potential applications in materials science.
Q2: What is the diffusion coefficient of 2,5-Dihydroxy-1,4-benzenediacetic acid in water?
A2: While the exact value is not provided in the abstracts, a study specifically investigated the diffusion coefficient of this compound in water. [] This information is crucial for understanding the compound's transport properties in biological systems and for designing potential applications involving aqueous solutions.
Q3: How was 2,5-Dihydroxy-p-benzenediacetic acid first synthesized?
A3: A research paper from 1954 details the synthesis of 2,5-Dihydroxy-p-benzenediacetic acid and related compounds starting from p-benzoquinone. [] This work provides valuable insights into the chemical reactivity of the compound and potential synthetic routes.
Q4: Are there any known applications of 2,5-Dihydroxy-p-benzenediacetic acid in materials chemistry?
A4: Yes, research has shown that 2,5-Dihydroxy-p-benzenediacetic acid can be used as a building block for creating metal-organic frameworks (MOFs). [] The presence of multiple coordination sites on the molecule allows it to bind to metal ions, forming intricate structures with potential applications in areas like gas storage, catalysis, and sensing.
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